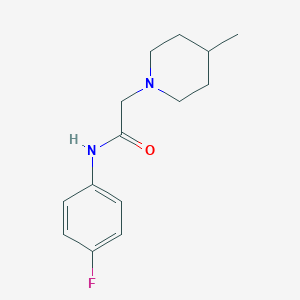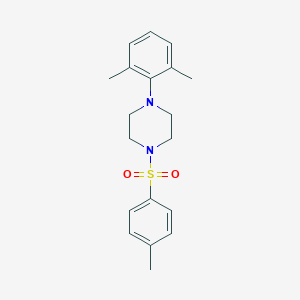
1-(2,6-Dimethylphenyl)-4-tosylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,6-Dimethylphenyl)-4-tosylpiperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The “2,6-Dimethylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methyl groups (CH3) attached at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The piperazine ring, for example, is a heterocyclic amine with two nitrogen atoms .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For instance, protodeboronation of pinacol boronic esters has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For example, 2,6-dimethylphenol has a density of 1.13 g/cm3, a flash point of 86 °C, and a melting point of 46 - 48 °C .
科学的研究の応用
1-(2,6-Dimethylphenyl)-4-tosylpiperazine has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is its use as a potential anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that this compound can protect neurons from oxidative stress and improve cognitive function.
作用機序
The mechanism of action of 1-(2,6-Dimethylphenyl)-4-tosylpiperazine is not fully understood, but studies have shown that it can modulate various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been shown to activate the JNK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response. In addition, this compound has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
実験室実験の利点と制限
1-(2,6-Dimethylphenyl)-4-tosylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to have low toxicity, making it safe for use in lab experiments. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. In addition, this compound has limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(2,6-Dimethylphenyl)-4-tosylpiperazine. One area of interest is the development of this compound-based therapies for cancer and neurological disorders. Studies have shown promising results in preclinical models, and more research is needed to determine the efficacy and safety of this compound in human clinical trials. Another area of interest is the elucidation of the molecular targets of this compound. Studies have shown that this compound can modulate various signaling pathways, but more research is needed to determine its specific targets. Finally, more research is needed to optimize the synthesis and purification of this compound, as well as to develop new analogs with improved properties for use in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, this compound is a piperazine derivative that has shown promising results in various scientific research studies. It has potential therapeutic applications in cancer and neurological disorders and has been shown to modulate various signaling pathways involved in cell growth and survival. While this compound has several advantages for lab experiments, more research is needed to elucidate its mechanism of action and molecular targets, as well as to optimize its synthesis and purification. Overall, this compound is a subject of interest for researchers across different fields and has the potential to be a valuable tool for scientific research and potential therapeutic applications.
合成法
1-(2,6-Dimethylphenyl)-4-tosylpiperazine can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenyl hydrazine with p-toluenesulfonyl chloride, followed by cyclization with ethyl chloroformate. The resulting compound can be purified through recrystallization to obtain pure this compound.
Safety and Hazards
The safety and hazards associated with “1-(2,6-Dimethylphenyl)-4-tosylpiperazine” would depend on its exact structure and properties. For example, 2,6-dimethylphenol is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-7-9-18(10-8-15)24(22,23)21-13-11-20(12-14-21)19-16(2)5-4-6-17(19)3/h4-10H,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTQWVIDVRGHDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-triethoxy-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B503013.png)
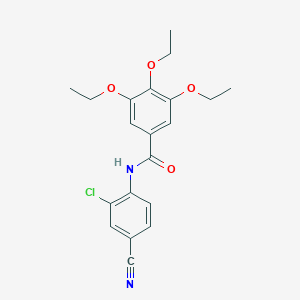
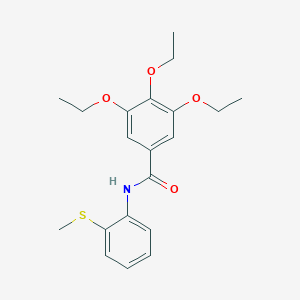
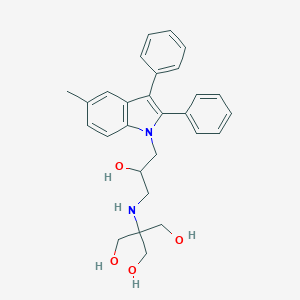
![ethyl 1-benzyl-5-(2-hydroxy-3-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}propoxy)-2-methyl-1H-indole-3-carboxylate](/img/structure/B503019.png)

![Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate](/img/structure/B503021.png)
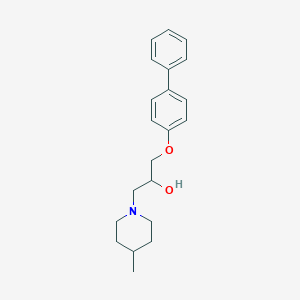
![1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503023.png)
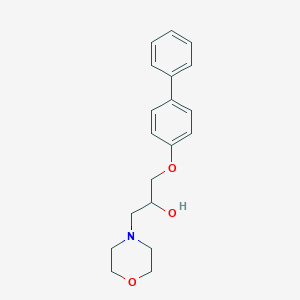
![9-{3-[(2-furylmethyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B503027.png)

![N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B503033.png)
